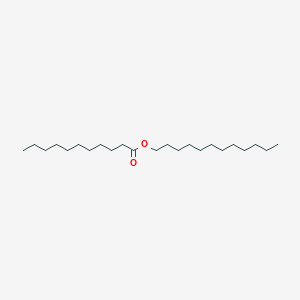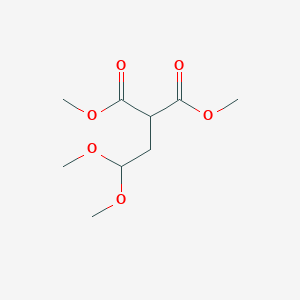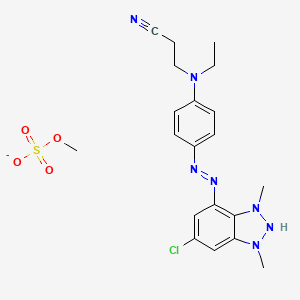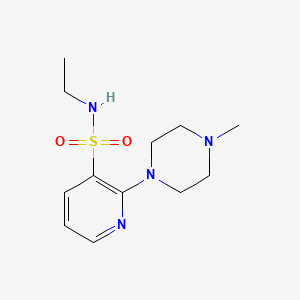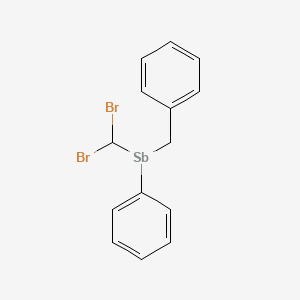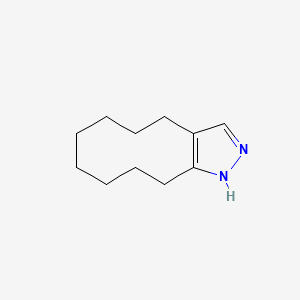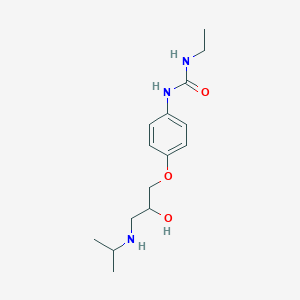
Diethyl 3,4-dibromohexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,4-dibromohexanedioate is an organic compound with the molecular formula C10H16Br2O4 It is a diester derivative of hexanedioic acid, featuring bromine atoms at the 3rd and 4th positions of the hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 3,4-dibromohexanedioate can be synthesized through a multi-step process. One common method involves the bromination of diethyl hexanedioate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 3,4-dibromohexanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to diethyl hexanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to yield hexanedioic acid and ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Diethyl 3,4-dihydroxyhexanedioate.
Reduction: Diethyl hexanedioate.
Hydrolysis: Hexanedioic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,4-dibromohexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of diethyl 3,4-dibromohexanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 3rd and 4th positions make it susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and reduction. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,5-dibromohexanedioate: Similar structure but with bromine atoms at the 2nd and 5th positions.
Diethyl 3,4-dichlorohexanedioate: Chlorine atoms instead of bromine at the 3rd and 4th positions.
Diethyl hexanedioate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Uniqueness: Diethyl 3,4-dibromohexanedioate is unique due to the specific positioning of bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in organic synthesis and material science, offering versatility in various chemical transformations.
Eigenschaften
CAS-Nummer |
34926-61-9 |
|---|---|
Molekularformel |
C10H16Br2O4 |
Molekulargewicht |
360.04 g/mol |
IUPAC-Name |
diethyl 3,4-dibromohexanedioate |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)5-7(11)8(12)6-10(14)16-4-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CLNFOLRUQAFJLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(CC(=O)OCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)

